(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
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Overview
Description
This compound features a benzofuran core with a hydroxy group at the 6-position and a (3,4-dimethoxyphenyl)methylidene substituent at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 6-hydroxy-1-benzofuran-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the (3,4-dimethoxyphenyl)methylidene moiety can be reduced to form a saturated compound.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 6-oxo-1-benzofuran-3-one derivatives.
Reduction: Formation of (2E)-2-[(3,4-dimethoxyphenyl)methyl]-6-hydroxy-1-benzofuran-3-one.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, influencing their function and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-1-benzofuran-3-one: Lacks the hydroxy group at the 6-position.
(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-6-methoxy-1-benzofuran-3-one: Contains a methoxy group instead of a hydroxy group at the 6-position.
(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-6-chloro-1-benzofuran-3-one: Contains a chloro group at the 6-position.
Uniqueness
The presence of the hydroxy group at the 6-position in (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one distinguishes it from similar compounds. This functional group can participate in hydrogen bonding, potentially enhancing the compound’s biological activity and solubility. Additionally, the hydroxy group can be further modified to introduce new functionalities, making this compound a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-13-6-3-10(7-15(13)21-2)8-16-17(19)12-5-4-11(18)9-14(12)22-16/h3-9,18H,1-2H3/b16-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCCNWHJQXNUQE-LZYBPNLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)C3=C(O2)C=C(C=C3)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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